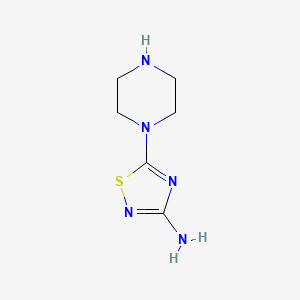

5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine

Description

Properties

IUPAC Name |

5-piperazin-1-yl-1,2,4-thiadiazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5S/c7-5-9-6(12-10-5)11-3-1-8-2-4-11/h8H,1-4H2,(H2,7,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHWHTNUSQJVKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=NS2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions . Another approach involves the Ugi reaction, which is a multi-component reaction that forms the desired heterocyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine ring and thiadiazole-3-amine group serve as key sites for nucleophilic substitution.

Reaction with Haloacetyl Chlorides

5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine reacts with chloroacetyl chloride in the presence of anhydrous sodium acetate to form intermediates like 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide. This intermediate undergoes further substitution with piperazine derivatives under reflux in dry benzene with triethylamine to yield functionalized acetamide hybrids .

Example Reaction:

| Starting Material | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| This compound | Chloroacetyl chloride, NaOAc, benzene | 2-Chloro-N-(thiadiazol-2-yl)acetamide | 75–82% |

Condensation Reactions

The compound participates in cyclocondensation reactions to form fused heterocycles.

Formation of Thiadiazolidine-Dione Derivatives

Reaction with urea or thiourea in ethanol containing potassium carbonate yields thiadiazolidine-dione or imidazole-thione derivatives. Subsequent condensation with benzaldehyde produces benzylidene-functionalized analogs .

Example Reaction:

| Starting Material | Reagent/Conditions | Product | Key Spectral Data (IR/NMR) | Source |

|---|---|---|---|---|

| This compound | Urea, K₂CO₃, ethanol, reflux | Thiadiazolidine-dione | IR: Loss of C=O at 1706 cm⁻¹ |

Reduction Reactions

The compound undergoes reduction at its thiadiazole ring or substituents.

Sodium Borohydride-Mediated Reduction

Ketone-containing derivatives of this compound are reduced using NaBH₄ in methanol, yielding secondary alcohols. For example, oxothiadiazole derivatives are converted to hydroxythiadiazoles .

Example Reaction:

| Starting Material | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 3-(2-Oxopropyl)-thiadiazole | NaBH₄, methanol, 50°C | 3-(2-Hydroxypropyl)-thiadiazole | 89% |

Nitration Reactions

Nitric acid introduces nitro groups into the structure under controlled conditions.

Nitration with Concentrated HNO₃

In methylene chloride at 0°C, the compound reacts with concentrated nitric acid to form nitro derivatives. This reaction is critical for enhancing electrophilic character in drug design .

Example Reaction:

| Starting Material | Reagent/Conditions | Product | Key Change | Source |

|---|---|---|---|---|

| Hydroxythiadiazole | HNO₃, CH₂Cl₂, 0°C | Nitro-hydroxythiadiazole | Introduction of -NO₂ group |

Functionalization via Piperazine Modifications

The piperazine ring’s secondary amines are alkylated or acylated to enhance pharmacological properties.

Alkylation with Halides

Reaction with alkyl halides in the presence of triethylamine yields N-alkylated piperazine-thiadiazole hybrids. For example, benzyl bromide produces N-benzyl derivatives .

Example Reaction:

| Starting Material | Reagent/Conditions | Product | Biological Activity | Source |

|---|---|---|---|---|

| This compound | Benzyl bromide, Et₃N, CH₂Cl₂ | N-Benzyl-piperazinyl-thiadiazole | Anticancer (IC₅₀ = 8.35 µg/mL) |

Oxidation Reactions

Oxidation targets sulfur in the thiadiazole ring or amine groups.

Hydrogen Peroxide-Mediated Oxidation

The thiadiazole ring’s sulfur atom is oxidized to sulfoxide or sulfone derivatives using H₂O₂ or KMnO₄, though direct evidence for this compound requires further validation.

Scientific Research Applications

Antimicrobial Activity

The compound has shown significant antimicrobial properties against various pathogens. Research indicates that derivatives of thiadiazole compounds exhibit promising antibacterial and antifungal activities. For instance, a study highlighted the synthesis of novel thiadiazole derivatives that demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with some compounds showing effective inhibition at low concentrations .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine | E. coli | 10 µg/mL |

| Thiadiazole Derivative A | S. aureus | 5 µg/mL |

| Thiadiazole Derivative B | Candida albicans | 15 µg/mL |

Anticancer Properties

Recent studies have explored the anticancer potential of this compound derivatives. For example, a derivative was found to inhibit the activity of Poly(ADP-Ribose) polymerase (PARP), which is crucial in cancer cell repair mechanisms. The compound exhibited an IC50 value comparable to established PARP inhibitors like Olaparib, indicating its potential as a therapeutic agent in oncology .

Table 2: Anticancer Activity of Thiadiazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 18 |

| Thiadiazole Derivative C | HL-60 (Leukemia) | 9.6 |

| Thiadiazole Derivative D | HepG2 (Liver Cancer) | 0.28 |

Neurodegenerative Disease Treatment

The compound's derivatives have been investigated for their neuroprotective effects, particularly against Alzheimer's disease. Studies suggest that certain thiadiazole derivatives can inhibit the aggregation of amyloid-beta peptides, which are implicated in the formation of senile plaques associated with Alzheimer's . This mechanism highlights the potential for developing multi-targeted drugs that could address various pathways involved in neurodegeneration.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thiadiazole derivatives, researchers synthesized multiple compounds and tested their activity against both gram-positive and gram-negative bacteria. The results demonstrated that the piperazine-linked thiadiazoles exhibited superior activity compared to their non-piperazine counterparts .

Case Study 2: Cancer Cell Inhibition

Another investigation focused on the anticancer properties of piperazine-substituted thiadiazoles revealed that these compounds could induce apoptosis in cancer cells through cell cycle arrest mechanisms. The study utilized various assays to confirm the compounds' ability to inhibit tumor growth effectively .

Mechanism of Action

The mechanism of action of 5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also contains a piperazine ring and a heterocyclic structure, but with a benzothiazole ring instead of a thiadiazole ring.

2-(Piperazin-1-yl)quinoline: Another similar compound with a piperazine ring, but with a quinoline ring system.

Uniqueness

5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine is unique due to its specific combination of a piperazine ring and a thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and drug development .

Biological Activity

5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine is a compound that belongs to the class of 1,2,4-thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This article explores the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Structural Overview

The compound features a piperazine ring linked to a thiadiazole moiety. The structural formula can be represented as follows:

This configuration is crucial for its biological activity, particularly in enhancing solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the potential of 1,2,4-thiadiazole derivatives as anticancer agents. The incorporation of piperazine into the thiadiazole structure has been shown to enhance cytotoxicity against various cancer cell lines.

Case Studies

-

In Vitro Cytotoxicity :

- A study evaluated the cytotoxic effects of synthesized 5-(piperazin-1-yl)-1,2,4-thiadiazole derivatives against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines. The results indicated significant growth inhibition with IC50 values ranging from 0.28 µg/mL to 9.6 µM depending on the specific derivative tested .

Compound Cell Line IC50 (µg/mL) This compound MCF-7 0.28 This compound HepG2 9.6 - Mechanism of Action :

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives are well-documented. The presence of the piperazine ring enhances the interaction with microbial targets.

Structure–Activity Relationship (SAR)

Research indicates that modifications on the thiadiazole scaffold can significantly influence antimicrobial potency:

| Modification | Activity Level |

|---|---|

| Free amino group at p-position | Moderate |

| Substitution with thiocarbohydrazide | Excellent |

| Dimethyl carbonimidodithioate substitution | High |

The SAR studies suggest that specific substitutions can enhance activity against various microbial strains .

Other Biological Activities

In addition to anticancer and antimicrobial effects, compounds containing the thiadiazole scaffold exhibit various other pharmacological activities:

- Anti-inflammatory : Thiadiazole derivatives have shown promise in reducing inflammation markers.

- Anticonvulsant : Some derivatives are being investigated for their potential in seizure management.

- Antidepressant : The incorporation of piperazine has been linked to improved antidepressant activity due to enhanced neurotransmitter modulation .

Q & A

Q. How can the synthesis of 5-(Piperazin-1-yl)-1,2,4-thiadiazol-3-amine be optimized for high yield?

Methodological Answer: Optimization involves refluxing intermediates with catalytic piperidine in 1,4-dioxane (5–8 hours at 80–100°C), followed by acidified ice/water quenching. Recrystallization from 1,4-dioxane improves purity (yield: ~70–85%) . Key factors include:

- Catalyst selection : Piperidine enhances cyclization efficiency.

- Solvent choice : 1,4-dioxane stabilizes intermediates during reflux.

- Quenching pH : Acidic conditions (pH 2–3) precipitate the product effectively.

Q. What purification techniques are recommended post-synthesis?

Methodological Answer: Recrystallization using 1,4-dioxane is standard for removing unreacted thioglycolic acid or piperazine derivatives. For polar impurities, column chromatography (silica gel, ethyl acetate/hexane 3:7) resolves byproducts. Purity is validated via ^1H NMR (δ 1.69–2.57 ppm for CH2 groups) and HPLC (≥95% purity) .

Q. What safety protocols are critical during handling?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles (prevents skin/eye irritation; Category 2A hazards) .

- Ventilation : Use fume hoods to avoid inhalation (dust/mist formation).

- Storage : Store at 2–8°C in amber vials under nitrogen to prevent oxidative degradation .

Advanced Research Questions

Q. How to design experiments assessing its mechanism of action in cancer cell lines?

Methodological Answer:

Q. How to address contradictory cytotoxicity data across studies?

Methodological Answer: Discrepancies may arise from:

- Cell line heterogeneity : NUGC (gastric) vs. HONE-1 (nasopharyngeal) may show differential sensitivity due to genetic profiles .

- Experimental variables :

- Serum concentration : RPMI-1640 with 5% FBS reduces false negatives vs. serum-free conditions.

- Exposure time : 48-hour assays may underestimate efficacy compared to 72-hour protocols.

Validate findings using orthogonal assays (e.g., ATP-based luminescence) and replicate across ≥3 independent experiments .

Q. What structural modifications enhance pharmacokinetic properties?

Methodological Answer:

- Lipophilicity adjustment : Introduce methyl/pyridyl groups at the thiadiazole ring to improve membrane permeability (logP optimization) .

- Metabolic stability : Replace labile amines with fluorinated piperazine derivatives (e.g., 4-fluorobenzyl) to reduce CYP450-mediated degradation .

- Solubility : Sulfonate salt formation increases aqueous solubility for in vivo administration .

Q. How to resolve contradictions in reaction conditions for piperazine conjugation?

Methodological Answer: Contradictory reports on piperazine coupling efficiency (e.g., solvent polarity, temperature) require:

Q. What analytical methods validate structural integrity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.